molecular formula C12H16B2BrFO4 B2923291 3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester CAS No. 2377608-20-1

3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester

Cat. No.: B2923291
CAS No.: 2377608-20-1
M. Wt: 344.78
InChI Key: QELXWNDMLJVYFB-UHFFFAOYSA-N
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Description

3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C12H16B2BrFO4. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 3-bromo-2-fluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to reflux to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

    Boronic Acids: Formed from oxidation reactions.

    Substituted Phenyl Compounds: Formed from substitution reactions.

Mechanism of Action

The primary mechanism of action of 3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group enhances the stability and reactivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Borono-6-bromo-2-fluorophenylboronic acid pinacol ester is unique due to the presence of both bromine and fluorine atoms, which provide additional sites for functionalization and enhance its reactivity in various chemical reactions. The pinacol ester group also improves the stability and solubility of the compound, making it more versatile in synthetic applications .

Properties

IUPAC Name

[4-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16B2BrFO4/c1-11(2)12(3,4)20-14(19-11)9-8(15)6-5-7(10(9)16)13(17)18/h5-6,17-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELXWNDMLJVYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)B(O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16B2BrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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